2,2,2-trichloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide
Overview
Description
2,2,2-Trichloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide is a complex organic compound characterized by the presence of trichloroacetamide and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 4-{[3-(trifluoromethyl)phenyl]sulfanyl}aniline. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloroacetamide group to simpler amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler amides. Substitution reactions can result in a variety of substituted acetamides .
Scientific Research Applications
2,2,2-Trichloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
- 2,2,2-Trichloro-N-(4-methyl-3-(trifluoromethyl)phenyl)acetamide
- 2,2,2-Trichloro-N-(4-(trifluoromethyl)phenyl)acetamide
Uniqueness
2,2,2-Trichloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide is unique due to the presence of both trichloroacetamide and trifluoromethylphenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .
Properties
IUPAC Name |
2,2,2-trichloro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3F3NOS/c16-14(17,18)13(23)22-10-4-6-11(7-5-10)24-12-3-1-2-9(8-12)15(19,20)21/h1-8H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNIQADLSWRIGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155073 | |
Record name | 2,2,2-Trichloro-N-[4-[[3-(trifluoromethyl)phenyl]thio]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339104-97-1 | |
Record name | 2,2,2-Trichloro-N-[4-[[3-(trifluoromethyl)phenyl]thio]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339104-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trichloro-N-[4-[[3-(trifluoromethyl)phenyl]thio]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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